2-(4-amino-1H-pyrazol-1-yl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

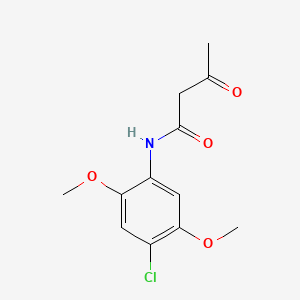

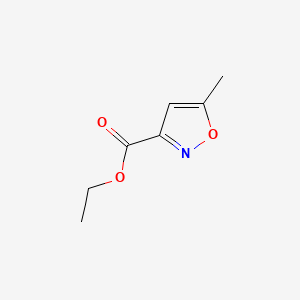

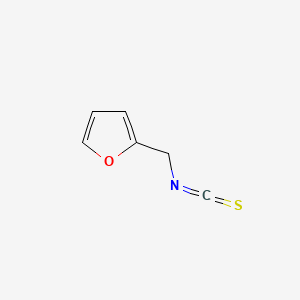

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of both a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and an acetohydrazide moiety, which is a functional group consisting of an acyl group bonded to a hydrazide. This compound is of interest due to its potential applications in medicinal chemistry and its role in the formation of compounds with biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of acetohydrazides as starting materials. For instance, the synthesis of 2-amino-4-(3-amino-5-hydroxy-4H-pyrazol-4-ylidene)-4H-chromene-3-carbonitriles was achieved by reacting salicylaldehydes, malononitrile, and 2-cyanoacetohydrazide, which is structurally similar to 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide . Another study describes the synthesis of various heterocyclic compounds, including pyrazole, using (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, showcasing the versatility of hydrazide derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS spectral analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound, which are crucial for understanding the chemical behavior and reactivity of the molecule.

Chemical Reactions Analysis

Acetohydrazides are reactive intermediates that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For example, the Pinner reaction strategy was used to synthesize 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones, demonstrating the reactivity of cyanoacetate derivatives in the formation of triazolylacetates and aminopyrazolones . Additionally, the synthesis of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives further illustrates the chemical transformations that acetohydrazides can undergo, leading to compounds with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide and its derivatives can be inferred from related compounds. These properties are influenced by the presence of functional groups and the overall molecular structure. The solubility, melting point, and stability of these compounds are important for their practical applications, especially in the context of drug development and synthesis of biologically active molecules. The cytotoxic activity of some derivatives against cancer cell lines, as demonstrated in one study, highlights the significance of understanding these properties in the context of therapeutic applications .

Propiedades

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXVBFYEGOEFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)